molecular formula C18H20ClN3O2 B4585873 4-(4-chlorophenyl)-N-(3-methoxyphenyl)piperazine-1-carboxamide

4-(4-chlorophenyl)-N-(3-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B4585873
M. Wt: 345.8 g/mol
InChI Key: SRECFFJFFLEDHB-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-N-(3-methoxyphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H20ClN3O2 and its molecular weight is 345.8 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-chlorophenyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide is 345.1244046 g/mol and the complexity rating of the compound is 407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has led to the synthesis of novel compounds involving piperazine derivatives, which have been tested for their antimicrobial activities. One study involved the synthesis of 1,2,4-triazole derivatives and their subsequent evaluation against a range of microorganisms, finding some compounds with good or moderate activities (Bektaş et al., 2010).

Dopamine D(3) Receptor Ligands

Another area of research focuses on the modification of benzamide derivatives to explore their affinity towards dopamine D(3) receptors. These studies aim to identify structural features that could lead to enhanced receptor affinity, leading to the discovery of several high-affinity D(3) ligands (Leopoldo et al., 2002).

Anti-inflammatory and Analgesic Agents

Further investigations have explored the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone. These compounds exhibited significant COX-2 inhibitory activity, along with notable analgesic and anti-inflammatory properties, positioning them as promising candidates for drug development (Abu‐Hashem et al., 2020).

Electrochemical Characterization

The electrochemical behavior and voltammetric determination of aryl piperazines have been studied, highlighting a methodology for the detection and quantification of such compounds in biological matrices. This research contributes to forensic and toxicological analyses, providing a foundation for detecting designer drugs (Milanesi et al., 2021).

Properties

IUPAC Name

4-(4-chlorophenyl)-N-(3-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c1-24-17-4-2-3-15(13-17)20-18(23)22-11-9-21(10-12-22)16-7-5-14(19)6-8-16/h2-8,13H,9-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRECFFJFFLEDHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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